Cas no 338794-19-7 (2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile)

2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile is a substituted pyridine derivative with a chlorophenyl group, ethyl, and methyl substituents, offering a versatile scaffold for pharmaceutical and agrochemical applications. Its structural features, including the amino and cyano functional groups, enhance reactivity and potential for further derivatization. The presence of the 3-chlorophenyl moiety may contribute to increased lipophilicity and binding affinity in target interactions. This compound is particularly valuable in medicinal chemistry as an intermediate for synthesizing biologically active molecules, such as kinase inhibitors or antimicrobial agents. Its well-defined heterocyclic core ensures stability and compatibility with diverse synthetic routes, making it a practical choice for research and development.
2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile structure
338794-19-7 structure
Product Name:2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile
CAS No:338794-19-7
MF:
MW:
CID:4647943
Update Time:2025-10-22

2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile

2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile Pricemore >>

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2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile Related Literature

Additional information on 2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile

2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile: A Comprehensive Overview

The compound 2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile, identified by the CAS number 338794-19-7, is a complex organic molecule with a diverse range of potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with an amino group at position 2, a chlorine-substituted phenyl group at position 4, an ethyl group at position 6, and a methyl group at position 5, along with a cyano group at position 3. These substituents contribute to its distinct chemical reactivity and functional properties.

Recent studies have highlighted the significance of pyridine derivatives in drug discovery and development. The presence of multiple functional groups in 2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile makes it a promising candidate for various medicinal applications. For instance, the amino group can act as a hydrogen bond donor, enhancing bioavailability, while the cyano group can serve as an electron-withdrawing group, influencing the molecule's electronic properties. Additionally, the chlorine atom in the phenyl ring introduces steric and electronic effects that can modulate the compound's interaction with biological targets.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have explored various synthetic pathways to optimize the yield and purity of 2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile. For example, one approach involves the reaction of a chloropyridine derivative with an appropriate amine source under specific reaction conditions to introduce the amino group. Subsequent steps may involve alkylation or acylation to install the ethyl and methyl substituents.

In terms of applications, this compound has shown potential in the field of materials science. Its ability to form coordination complexes with metal ions makes it a valuable component in the development of new materials for catalysis or sensing applications. Furthermore, its electronic properties make it a candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or photovoltaic devices.

Recent advancements in computational chemistry have enabled researchers to predict the physical and chemical properties of 2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile with greater accuracy. By employing density functional theory (DFT) calculations, scientists can model the molecule's electronic structure and reactivity under various conditions. These insights are crucial for designing experiments and optimizing synthetic routes.

The compound's stability under different environmental conditions is another area of active research. Studies have shown that 2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile exhibits moderate thermal stability but may undergo degradation under harsh conditions such as high temperatures or strong acidic environments. Understanding these degradation pathways is essential for ensuring the safety and reliability of this compound in industrial applications.

In conclusion, 2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile, CAS No: 338794197, is a versatile organic molecule with significant potential in multiple domains. Its unique structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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